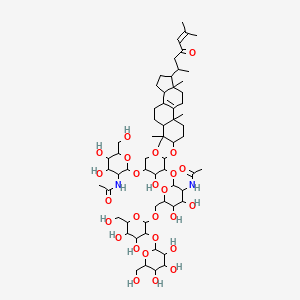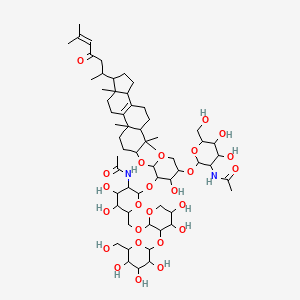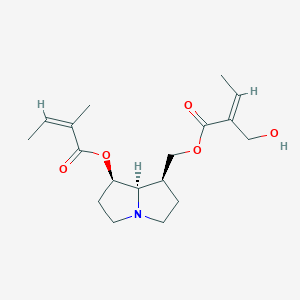
SBE13 hydrochloride
Vue d'ensemble
Description
SBE13 hydrochloride is a cell-permeable highly potent polo-like kinase (Plk1) inhibitor that targets the inactive conformation of the kinase . It does not affect the activity of Plk2, Plk3, or Aurora A kinases .
Molecular Structure Analysis
The empirical formula of SBE13 hydrochloride is C24H27ClN2O4·HCl . Its molecular weight is 479.40 . The SMILES string representation is Cl.COc1ccc(CCNCc2ccc(OCc3ccc(Cl)nc3)c(OC)c2)cc1OC .Chemical Reactions Analysis
SBE13 hydrochloride is a potent and selective PLK1 inhibitor with an IC50 of 200 pM . It shows over 4000-fold selectivity over Aurora A kinase, Plk2, and Plk3 .Physical And Chemical Properties Analysis
SBE13 hydrochloride is a solid substance . It has a light yellow to yellow color . It is soluble in DMSO at a concentration of ≥17 mg/mL . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Environmental Remediation and Water Treatment : Research involving spent bleaching earth (SBE) and its pyrolyzed form (SBE@C) has shown potential for removing tetracycline hydrochloride from aqueous solutions, highlighting its application in treating wastewater. The adsorption mechanisms include π-π interactions, hydrogen bonding, and electrostatic interactions, demonstrating the versatility of SBE-based materials in environmental cleanup efforts (Wan et al., 2019).
Electrochemical Sensing and Heavy Metal Detection : Studies on antimony film carbon paste electrodes (SbF-CPE) have been conducted for measuring trace heavy metals in non-deaerated solutions, indicating the importance of SBE-based materials in developing sensitive and mercury-free electrochemical sensors. This research can contribute to the detection of pollutants and support environmental monitoring efforts (Tesařová et al., 2009).
Advanced Material Synthesis : The post-synthesis modification of SBA-15, a mesoporous material, with aluminum to create acidic Al-SBA-15 supports showcases the innovative applications of SBE-related methodologies in preparing materials with specific chemical properties. These materials have potential uses in catalysis, adsorption, and as support materials in various chemical reactions (Zeng et al., 2005).
Drug Development and Pharmaceutical Applications : Research on improving pharmaceutical properties of specific compounds through interaction with sulfobutyl ether beta-cyclodextrin (SBE-beta-CyD) demonstrates the role of SBE-related compounds in enhancing drug solubility, stability, and bioavailability. Such studies are crucial for the formulation of more effective and safer pharmaceuticals (Nagase et al., 2001).
Safety And Hazards
Orientations Futures
SBE13 hydrochloride has shown significant potential in reducing cell proliferation and inducing apoptosis in HeLa cells . It has also been found to reduce pRb staining in primary cells, indicating a G0/G1 arrest . These findings suggest that SBE13 hydrochloride could have potential applications in cancer therapeutics .
Propriétés
IUPAC Name |
N-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O4.ClH/c1-28-20-7-4-17(12-22(20)29-2)10-11-26-14-18-5-8-21(23(13-18)30-3)31-16-19-6-9-24(25)27-15-19;/h4-9,12-13,15,26H,10-11,14,16H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGSVDJLQQXEGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC(=C(C=C2)OCC3=CN=C(C=C3)Cl)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474576 | |
| Record name | N-({4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methyl)-2-(3,4-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SBE13 hydrochloride | |
CAS RN |
1052532-15-6 | |
| Record name | N-({4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methyl)-2-(3,4-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1052532-15-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![(2R,3S)-N-Methyl-3-phenyl-N-[(Z)-2-phenylvinyl]-2-oxiranecarboxamide](/img/structure/B1680793.png)